5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS: 1368170-11-9) is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core substituted with a methyl group at position 5 and a carboxylic acid moiety at position 2. This structure places it within a class of bicyclic systems known for their versatility in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and antibiofilm agents . The compound’s purity (95%) and commercial availability (e.g., from Combi-Blocks, QB-1193) highlight its relevance in drug discovery workflows .
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-9-6-5(4)3-10-7(11-6)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPKVSVJLIXTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrrolo[2,3-d]pyrimidine Diol
The synthesis often begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which undergoes chlorination using phosphorus oxychloride (POCl₃) in aromatic solvents. Key parameters include:
-
Solvent : Toluene preferred for its high boiling point and compatibility with POCl₃.
-
Reagent Ratios : 3.0 equivalents of POCl₃ and 2.0 equivalents of diisopropylethylamine (DIPEA) optimize dichlorination.
-
Temperature : Stepwise heating from 25°C to 105°C over 16 hours ensures complete conversion.
This step yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate for subsequent modifications.
Introduction of Methyl Group at Position 5
Methylation at position 5 is achieved via nucleophilic substitution or directed ortho-metalation.
Alkylation with Methylating Agents
Directed Metalation Strategy
-
Base : Lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
-
Electrophile : Methyl chloroformate or trimethylboroxine.
Carboxylic Acid Installation at Position 2
Hydrolysis of Nitrile Intermediate
A nitrile group at position 2 is hydrolyzed to carboxylic acid under acidic or basic conditions:
| Condition | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O | 100°C | 12 h | 75% |
| Basic Hydrolysis | NaOH (6 M), EtOH/H₂O | 80°C | 8 h | 82% |
Basic hydrolysis is preferred for higher yields and milder conditions.
Integrated Synthetic Pathways
One-Pot Sequential Chlorination and Methylation
A streamlined approach combines chlorination and methylation in a single reactor:
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyrrolo[2,3-d]pyrimidine core on resin enables rapid functionalization:
-
Resin : Wang resin functionalized with hydroxymethyl groups.
-
Advantages : Reduces purification steps, achieving 70–75% purity without chromatography.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chlorination-Hydrolysis | POCl₃, NaOH | 82 | 98 | High |
| Metalation-Alkylation | LDA, Methyl Boroxine | 60 | 95 | Low |
| One-Pot Sequential | POCl₃, Methyl Iodide, NaOH | 63 | 97 | Moderate |
The chlorination-hydrolysis route offers the best balance of yield and scalability for industrial applications.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing methylation at position 4 requires careful control of reaction stoichiometry.
-
Purification : Silica gel chromatography remains necessary due to polar byproducts; alternative methods like crystallization in MeOH/H₂O mixtures are under investigation.
-
Catalyst Development : Palladium-catalyzed C–H activation could enable direct carboxylation, bypassing nitrile intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism of action may involve interference with specific signaling pathways crucial for tumor growth and survival.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further exploration in the development of antiviral drugs. This application is particularly relevant given the ongoing need for effective treatments against viral infections.
Synthesis of Derivatives
This compound serves as a valuable intermediate in organic synthesis. Its carboxylic acid functionality allows for various chemical transformations, enabling the production of more complex derivatives with potentially enhanced biological activities. This versatility positions it as a key building block in drug discovery and development .
Inhibition of Kinase Activity
Recent studies have highlighted the compound's potential in inhibiting kinase activity, particularly the colony-stimulating factor-1 receptor (CSF1R). This receptor plays a critical role in macrophage differentiation and maintenance, and its inhibition could provide therapeutic benefits for inflammatory diseases and certain cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo-pyrimidine scaffold can enhance selectivity and potency against specific kinases .
Potential in Neurological Disorders
There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. This suggests potential applications in treating neurodegenerative diseases, although further research is required to elucidate the underlying mechanisms and therapeutic efficacy .
Case Study 1: Antitumor Efficacy
In a study published by researchers investigating novel antitumor agents, this compound was shown to inhibit cell proliferation in human cancer cell lines through apoptosis induction. The study provided insights into its mechanism of action via modulation of key apoptotic pathways, highlighting its potential as a lead compound for further development.
Case Study 2: Kinase Inhibition
Another significant study focused on the inhibition of CSF1R by derivatives of this compound. The researchers reported subnanomolar inhibition levels with high selectivity towards other kinases, indicating promising therapeutic applications in treating diseases characterized by macrophage dysregulation such as cancer and chronic inflammation .
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The degree of lipophilicity of the compound allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-methyl group in the target compound may confer greater lipophilicity and stability compared to 5-chloro () or 5-methoxy derivatives, which exhibit polar or electron-donating effects .
- Core Modifications : Expanding the core to a dihydropyrido-pyrrolopyrimidine system () introduces rigidity and additional hydrogen-bonding sites, enhancing antibiofilm activity (e.g., 91.2% reduction in E. coli biofilm for compound 6g) .
Physicochemical Properties
- Melting Points : Pyrrolo-pyrimidine carboxylic acids generally exhibit high melting points (e.g., 200–201°C for thiophene-2-carboxylic acid derivatives in ), suggesting strong intermolecular interactions. The target compound likely shares similar thermal stability .
- Solubility : Methoxy-substituted analogs () may have improved aqueous solubility over methyl or chloro derivatives due to polarity, a critical factor for bioavailability .
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- CAS Number : 1638768-04-3
Antitumor Effects
Research indicates that derivatives of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibit notable antitumor properties. For instance, compounds derived from this scaffold have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of several pyrrolo[2,3-d]pyrimidine antifolates, which demonstrated potent anti-proliferative activities against human tumor cells. These compounds inhibited enzymes critical for nucleotide synthesis, thereby reducing the availability of nucleotides necessary for DNA replication and cell division .
Table 1: Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5n | MV4-11 | 7.8 | Induces apoptosis through PAK4 inhibition |
| Compound 5k | HepG2 | 10.0 | Induces apoptosis via caspase activation |
| PMX (Control) | KB Cells | 6.0 | Dual inhibition of AICARFTase and GARFTase |
The biological activity of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives is attributed to their ability to interact with various molecular targets:
- PAK4 Inhibition : Compounds such as 5n have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), a key regulator in tumor progression. In vitro studies demonstrated that these compounds could induce cell cycle arrest and apoptosis in cancer cells by modulating PAK4 phosphorylation .
- Apoptosis Induction : The mechanism by which these compounds induce apoptosis involves the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in malignant cells .
- Transporter Selectivity : The structure-activity relationship (SAR) for these compounds suggests that modifications at specific positions enhance their selective uptake by cancer cells through folate transporters (FRα and PCFT), facilitating targeted delivery and efficacy .
Study on Antitumor Activity
In a recent study, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines, including HeLa and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. Notably, compound 5k demonstrated a higher apoptotic index compared to controls, indicating its potential as a therapeutic agent .
Clinical Implications
The findings from these studies suggest that 5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives could be developed into novel anticancer therapies. Their ability to selectively target cancer cells while sparing normal cells may reduce the side effects commonly associated with conventional chemotherapeutics.
Q & A
Q. What are the standard protocols for synthesizing 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives?
A two-step synthesis is commonly employed:
- Step 1 : React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol and triethylamine at room temperature to form intermediates.
- Step 2 : Cyclize intermediates using sodium methoxide in methanol, followed by acidification with HCl to precipitate the final product . Yields typically range from 53% to 62%, with purity confirmed via melting point, NMR, and mass spectrometry .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl groups at δ ~3.94 ppm) and aromatic protons .
- Mass spectrometry (CI) : To verify molecular ions (e.g., m/z 244.1 [M+H]+) .
- Elemental analysis : For empirical formula validation (e.g., C12H9N3O3) .
Q. What in vitro assays evaluate its antimicrobial potential?
- Biofilm disruption assays : Measure biomass reduction using crystal violet staining. For example, compound 6g reduces E. coli 311 biofilm by 91.2% and S. aureus 222 by 54.0% .
- Minimum Inhibitory Concentration (MIC) : Against planktonic cells (e.g., MIC >200 mg/L for most derivatives against P. aeruginosa 449) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yields or scalability?
- Reaction time : Extending cyclization beyond 1 hour may enhance intermediate conversion .
- Catalyst screening : Testing alternatives to sodium methoxide (e.g., KOH) for better regioselectivity .
- Purification : Gradient recrystallization or column chromatography to isolate enantiomers .
Q. Why do some derivatives show biofilm inhibition but lack antimicrobial activity (MIC >200 mg/L)?
- Mechanistic divergence : Biofilm disruption may target extracellular polymeric substances (EPS) or quorum sensing without affecting cell viability .
- Data interpretation : Biofilm assays (e.g., biomass reduction) and MICs measure distinct biological endpoints, requiring complementary assays like metabolic activity (MTT) to resolve contradictions .
Q. How can the core structure be modified to enhance selectivity against resistant pathogens?
- Substituent engineering : Introducing thiophene or morpholine groups (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-4-morpholinyl derivatives) to improve kinase binding .
- Hybrid molecules : Conjugating with glutamic acid esters to enhance cellular uptake (e.g., diethyl L-glutamate derivatives with 63% yield) .
Q. What advanced techniques resolve structural ambiguities in complex derivatives?
- X-ray crystallography : Used for Co(II) complexes with pyrimidine-carboxylate ligands to confirm octahedral coordination and hydrogen-bonding networks .
- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
Methodological Notes
- Contradiction management : Cross-validate biofilm and MIC data with transcriptomic profiling to identify off-target effects .
- Scalability : Pilot-scale reactions (e.g., 10 mmol to 1 mol) require solvent optimization (e.g., ethanol/water mixtures) to prevent intermediate precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
